7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
説明
7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. The 7-benzyl and 8-(3,5-dimethylpiperidinylmethyl) groups distinguish it from classical methylxanthines like theophylline or doxofylline.
特性
IUPAC Name |
7-benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-10-16(2)12-26(11-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAGMATWCEEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a complex purine derivative with potential therapeutic applications. This compound has garnered attention due to its unique structural characteristics and biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.
The molecular formula of 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is with a molecular weight of 445.6 g/mol. The compound features a purine core substituted with a benzyl group and a piperidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O2 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-benzylpurine-2,6-dione |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the purine core followed by the introduction of the benzyl and piperidine groups. Reaction conditions are optimized to ensure high yields and purity. Techniques such as recrystallization or chromatography are often employed for purification.
Research indicates that 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors that play critical roles in cellular signaling.
- Apoptosis Induction : Studies suggest it may promote apoptosis in cancer cells by upregulating reactive oxygen species (ROS) levels and downregulating oncogenic proteins such as H-Ras .
Anticancer Potential
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cell Viability : MTT assays showed significant reductions in cell viability in cancer cell lines treated with the compound.
- Apoptosis : Flow cytometry analyses indicated increased apoptosis rates in cells treated with 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione compared to control groups .
Case Studies
A notable study explored the effects of this compound on H-Ras mediated tumorigenesis. The findings revealed that treatment led to:
- Downregulation of H-Ras Protein : The compound significantly reduced H-Ras protein expression.
- Altered Signaling Pathways : It inhibited downstream signaling pathways including protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are crucial for cancer cell proliferation and survival .
Applications in Medicine
The biological activity of 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione suggests several potential applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer treatment.
- Neurological Disorders : Given its interaction with neurotransmitter receptors, further research may uncover its utility in treating neurological conditions.
類似化合物との比較
Core Structural Differences
The compound shares a purine-2,6-dione scaffold with other xanthines but diverges in substituent complexity:
Key Observations :
Pharmacological Activity
- Doxofylline : Exhibits selective PDE4 inhibition, reducing bronchoconstriction with minimal cardiovascular side effects .
- Etophylline: Acts as a non-selective PDE inhibitor, with moderate bronchodilatory effects but higher risk of tachycardia .
- Target Compound: The 8-substituent’s piperidine moiety may enhance affinity for PDE isoforms (e.g., PDE5) or adenosine receptors, though experimental validation is required.
Pharmacokinetics and Metabolism
- Lipophilicity : The benzyl and piperidinyl groups in the target compound likely increase logP compared to doxofylline (logP ~0.5) or etophylline (logP ~-0.2), suggesting prolonged half-life but reduced aqueous solubility.
- Metabolic Stability : Piperidine rings are often metabolized via cytochrome P450 enzymes, whereas benzyl groups may undergo hydroxylation or glucuronidation. This contrasts with doxofylline’s dioxolane ring, which is resistant to oxidation .
Q & A
Q. What experimental frameworks validate synergistic effects with co-administered therapeutics?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
